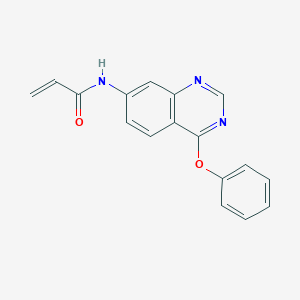

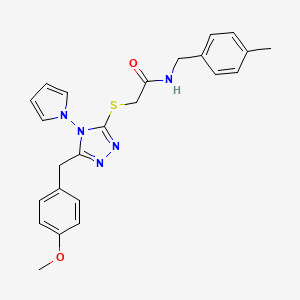

![molecular formula C15H14N4O2 B2707825 N-[2-(1H-吲哚-3-基)乙基]-3-硝基吡啶-2-胺 CAS No. 18527-84-9](/img/structure/B2707825.png)

N-[2-(1H-吲哚-3-基)乙基]-3-硝基吡啶-2-胺

描述

“N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine” is a complex organic compound. It shares structural similarities with other indole compounds such as tryptamine and melatonin , which are known for their diverse pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by reacting tryptamine with naproxen . Another compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The exact synthesis process for “N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine” might vary, but it could potentially involve similar reactions.Molecular Structure Analysis

The molecular structure of “N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine” can be analyzed using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques can provide detailed information about the compound’s structure.Chemical Reactions Analysis

The chemical reactions involving “N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine” could be complex and diverse, given the presence of functional groups such as the indole ring and the amine group. These groups are known to participate in a variety of chemical reactions .科学研究应用

Anti-Inflammatory Activity

This compound has been used in the development of potential treatments for rheumatoid arthritis . The model used in these studies effectively mimics rheumatoid arthritis, making it an invaluable screening method for potential arthritis treatment candidates .

Antimycobacterial Activity

The compound has shown promising results in antimycobacterial screening . It has been tested for its in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .

SARS-CoV-2 RdRp Inhibitory Effect

These compounds have been tested for their SARS-CoV-2 RdRp inhibitory effect in a Gluc reporter system specifically initiated by the coronavirus RdRp . This suggests potential applications in the treatment of COVID-19 .

Synthesis of Hybrid Molecules

The compound has been used in the synthesis of hybrid molecules that combine the properties of tryptamine and naproxen . These hybrid molecules could potentially combine the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen .

Synthesis of Amides

The compound has been used in the synthesis of amides . A convenient method for the preparation of amides is through N, N′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .

Development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The compound has been used in the development of NSAIDs . NSAIDs are widely used for the treatment of various types of arthritis and musculoskeletal disorders .

未来方向

The future research directions could involve studying the pharmacological properties of “N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine”, given its structural similarities with compounds known for their diverse pharmacological properties . Additionally, the synthesis process could be optimized, and the compound could be tested for potential therapeutic applications.

作用机制

Target of Action

Indole derivatives, which include this compound, are known to interact with a variety of biological targets due to their diverse pharmacological properties .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to a range of physiological responses .

Biochemical Pathways

Indole derivatives, in general, are involved in a wide array of biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-19(21)14-6-3-8-16-15(14)17-9-7-11-10-18-13-5-2-1-4-12(11)13/h1-6,8,10,18H,7,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRKMLTVFCCYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320093 | |

| Record name | N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

18527-84-9 | |

| Record name | N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

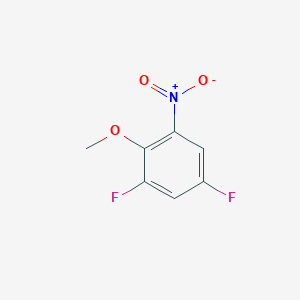

![3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine](/img/structure/B2707743.png)

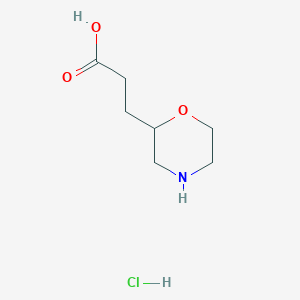

![tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate](/img/structure/B2707745.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707746.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)

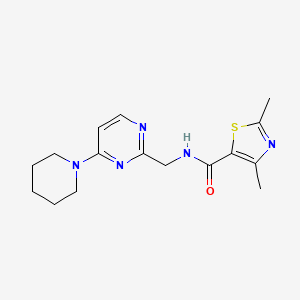

![N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2707749.png)

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2707751.png)

![3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2707752.png)

![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)

![6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2707764.png)